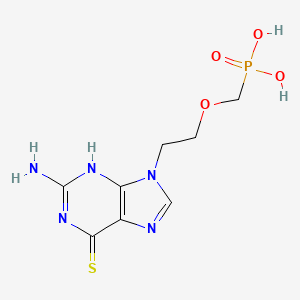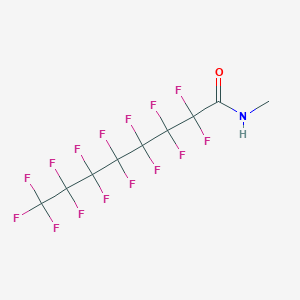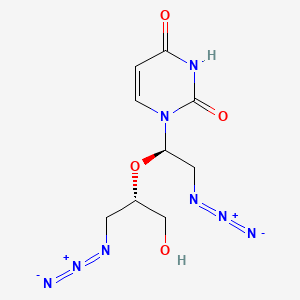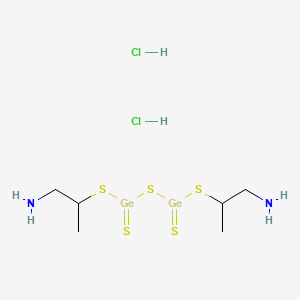
2,2'-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It features a unique structure with two germanium atoms bonded to sulfur atoms, forming a dithioxo-digermathiane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium tetrachloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of intermediate germanium-sulfur compounds, which are subsequently treated with 1-propanamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium-sulfur bonds can be reduced to form germanium-hydride species.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Germanium-hydride species.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with biological molecules through its germanium and sulfur atoms. The compound can form coordination complexes with metal ions and interact with thiol groups in proteins, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate redox reactions and metal ion homeostasis is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: Similar sulfur-containing heterocycles used as protecting groups in organic synthesis.
1,4-Dithianes: Another class of sulfur-containing compounds with different reactivity and applications.
Uniqueness
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is unique due to the presence of germanium atoms, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activity set it apart from other sulfur-containing compounds .
Eigenschaften
CAS-Nummer |
124187-07-1 |
|---|---|
Molekularformel |
C6H18Cl2Ge2N2S5 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
2-[[1-aminopropan-2-ylsulfanyl(sulfanylidene)germyl]sulfanyl-sulfanylidenegermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2S5.2ClH/c1-5(3-9)13-7(11)15-8(12)14-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI-Schlüssel |
VPQWKMOWOYHMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)S[Ge](=S)S[Ge](=S)SC(C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


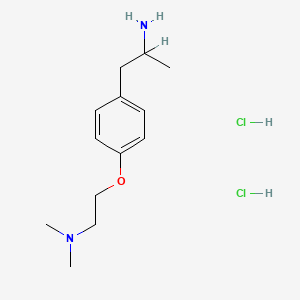
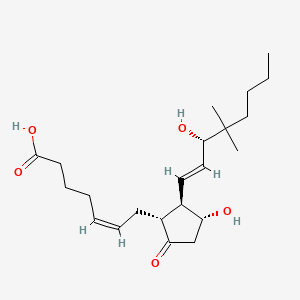
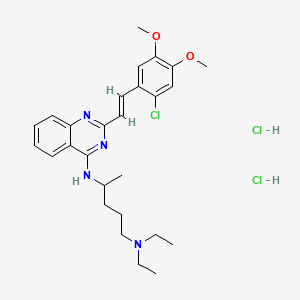
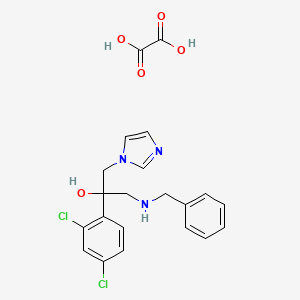
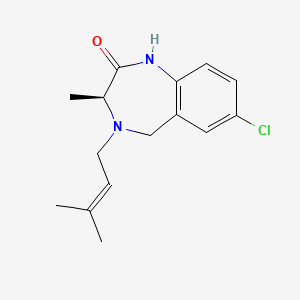

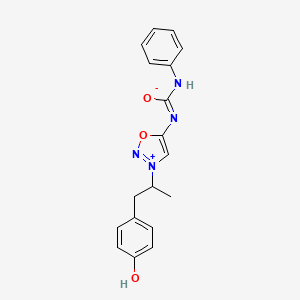
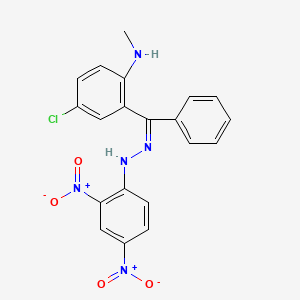

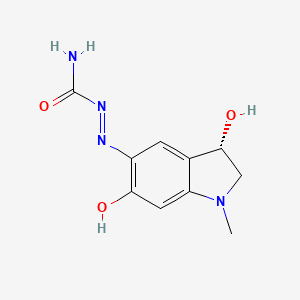
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
